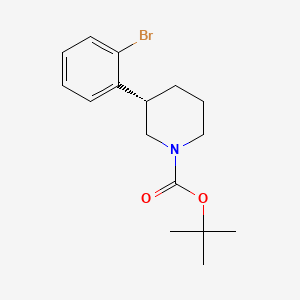

tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate

Description

tert-Butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-bromophenyl substituent at the 3-position. Its stereochemistry (S-configuration) and bromine atom position are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRBRONTRUBWCP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Ring Formation

The piperidine scaffold is typically constructed via cyclization or reductive amination. A common approach involves condensing a γ-keto ester with an amine precursor, followed by intramolecular cyclization. For example, γ-keto esters derived from substituted phenylacetic acids can react with tert-butyl carbamate-protected amines under acidic conditions to form the piperidine ring.

Key Reaction Conditions

Directed Ortho-Metalation (DoM)

A lithiated intermediate is generated using n-BuLi at -78°C, followed by quenching with 1,2-dibromoethane. This method ensures high regioselectivity but requires anhydrous conditions.

Example Protocol

Electrophilic Bromination

N-Bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) in dichloromethane (DCM) at 15–40°C selectively brominates the ortho position. Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) enhances reaction efficiency by stabilizing intermediates.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile or DCM |

| Brominating Agent | NBS (1.1–1.2 eq) |

| Catalyst | FeBr₃ (0.1 eq) |

| Temperature | 25–30°C |

| Yield | 72–85% |

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral auxiliaries or catalysts induce the (S)-configuration. A reported method uses (R)-BINOL-phosphoric acid (10 mol%) in a Mannich-type reaction to achieve enantiomeric excess (ee) >90%.

Mechanistic Insight

The catalyst coordinates with the imine intermediate, steering nucleophilic attack to the si-face of the piperidine ring.

Kinetic Resolution

Racemic mixtures are resolved using chiral stationary-phase HPLC (CSP-HPLC) or enzymatic hydrolysis.

CSP-HPLC Parameters

-

Column : Chiralpak IA (250 × 4.6 mm).

-

Mobile Phase : Hexane:isopropanol (90:10).

-

Flow Rate : 1 mL/min.

-

Retention Time : (S)-enantiomer = 12.3 min; (R)-enantiomer = 15.7 min.

Protective Group Strategies

tert-Butyl Carbamate (Boc) Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine (e.g., TEA).

Standard Protocol

-

Dissolve 3-(2-bromophenyl)piperidine in THF.

-

Add Boc₂O (1.2 eq) and TEA (2.0 eq).

-

Stir at 25°C for 6 hours.

-

Purify via vacuum distillation (bp: 120–125°C at 0.1 mmHg).

Yield : 88–92%.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Bromination efficiency correlates with solvent polarity. Acetonitrile outperforms DCM due to better NBS solubility, achieving 85% yield vs. 72% in DCM. Elevated temperatures (>40°C) promote side reactions (e.g., dibromination), while lower temperatures (<15°C) slow kinetics.

Catalyst Loading

Tetra-n-butylammonium tetraphenylborate (0.1 eq) reduces reaction time from 24 to 8 hours by facilitating bromide ion displacement.

Purification and Characterization

Recrystallization

Crude product is recrystallized from dichloromethane:n-heptane (1:4) to remove unreacted NBS and regioisomers.

Typical Purity

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.54 (d, J = 8.0 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 7.6 Hz, 1H), 4.20–4.05 (m, 2H), 3.80–3.60 (m, 1H), 2.90–2.70 (m, 2H), 1.45 (s, 9H).

-

¹³C NMR (100 MHz, CDCl₃) : δ 154.6 (C=O), 134.8 (C-Br), 131.6 (Ar-C), 79.8 (Boc C), 28.4 (Boc CH₃).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Catalysis | 75 | 92 | Moderate | High |

| Kinetic Resolution | 40 | 99 | Low | Very High |

| Directed Bromination | 85 | N/A | High | Moderate |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted piperidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Intermediate in Drug Development

Tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various therapeutic agents. It is notably used in the production of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor that is effective against BRCA1 and BRCA2 mutant tumors. Niraparib has been approved for the treatment of certain types of ovarian cancer, highlighting the significance of this compound in oncology .

Anticancer Research

The compound's structure allows it to interact with biological targets involved in cancer progression. Research indicates that derivatives containing the piperidine moiety can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways. For instance, studies have shown that piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development in cancer therapy.

Neuropharmacology

Piperidine derivatives, including this compound, have been explored for their potential neuropharmacological effects. They may interact with neurotransmitter systems, offering possibilities for developing treatments for neurological disorders. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in treating conditions such as depression and anxiety .

Case Study 1: Niraparib Synthesis

A detailed synthesis pathway for Niraparib involves using this compound as a key intermediate. The process includes several steps where this compound undergoes transformations to yield the final product, which has shown efficacy in clinical trials for ovarian cancer treatment .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that compounds derived from this compound exhibited significant antitumor activity against various cell lines, including those resistant to standard chemotherapeutics. The mechanism of action involves apoptosis induction and cell cycle arrest, which are crucial for effective cancer treatment.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Key Observations:

- Positional Isomerism (2-Bromo vs. The 4-bromo isomer is commercially prioritized for niraparib synthesis, reflected in its higher cost ($2700/g for 95% purity) .

- Functional Group Impact: Replacement of the bromophenyl group with a tetrazole (as in ) introduces antidiabetic activity due to carboxylate-mediated interactions, whereas the methylamino variant () lacks halogen-based electronic effects but offers enhanced solubility .

- Stereochemical Specificity : The (S)-configuration in the target compound and its 4-bromo analog is critical for enantioselective synthesis and biological activity, as seen in bromodomain inhibitor studies .

Biological Activity

tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate is a chemical compound notable for its complex structure, which includes a piperidine ring, a tert-butyl group, and a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22BrNO2, with a molecular weight of approximately 340.26 g/mol. The presence of the bromine atom in the phenyl group is believed to enhance its biological interactions through mechanisms such as halogen bonding and π-stacking interactions.

Key Features

| Feature | Description |

|---|---|

| Piperidine Ring | Central structure contributing to biological activity |

| Bromophenyl Moiety | Enhances interaction with biological targets |

| Tert-Butyl Group | Provides steric hindrance and influences solubility |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's mechanism involves modulation of various biochemical pathways, which may include inhibition of enzymes or receptors implicated in disease processes. Notably, its structure allows for versatile reactivity, enabling it to participate in various chemical reactions such as oxidation and substitution .

Biological Activity and Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Anticancer Activity : Studies have shown that piperidine derivatives can induce cytotoxic effects in cancer cell lines. For instance, one study reported improved cytotoxicity in hypopharyngeal tumor cells when using modified piperidine structures .

- Antidepressant Effects : Some derivatives have been explored for their potential antidepressant properties through modulation of neurotransmitter systems .

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains, suggesting potential use as antimicrobial agents.

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

- Cytotoxicity in Cancer Models : A derivative similar to this compound was tested against FaDu hypopharyngeal tumor cells, showing significant apoptosis induction compared to standard treatments like bleomycin .

- Inhibition of PHGDH : Inhibitors derived from piperidine structures were evaluated for their ability to inhibit the enzyme PHGDH, which is crucial in serine metabolism in cancer cells. The results indicated promising inhibitory effects, suggesting a pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring or substituents can significantly alter its pharmacological profile:

| Modification | Effect on Activity |

|---|---|

| Bromine Positioning | Influences binding affinity and selectivity |

| Functional Group Changes | Alters reactivity and interaction with biological targets |

Q & A

Q. What are the common synthetic routes for tert-butyl (S)-3-(2-bromophenyl)piperidine-1-carboxylate in academic settings?

The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method includes:

- Step 1 : Reacting a chiral piperidine precursor (e.g., tert-butyl (S)-3-aminopiperidine-1-carboxylate) with 2-bromophenyl electrophiles under basic conditions (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents like DMF or DCM at 0–100°C .

- Step 2 : Purification via column chromatography and crystallization.

Key considerations include maintaining stereochemical integrity during substitution and optimizing reaction time to minimize racemization. Characterization by ¹H/¹³C NMR and mass spectrometry confirms product identity .

Q. How is the stereochemistry of this compound validated?

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention times are compared to racemic mixtures or known standards.

- X-ray crystallography : Single-crystal analysis with SHELX software confirms absolute configuration .

- Optical rotation : Measured using a polarimeter and compared to literature values for (S)-configured analogs .

Q. What are the primary applications of this compound in medicinal chemistry?

The 2-bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage diversification into bioactive molecules. The tert-butyl carbamate (Boc) protects the piperidine nitrogen, allowing selective deprotection for further functionalization .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step of this compound synthesis?

- Optimization Strategies :

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance coupling efficiency.

- Solvent effects : DMF improves solubility of aromatic intermediates, while DCM reduces side reactions.

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition.

- Byproduct Analysis : LC-MS or GC-MS identifies undesired products (e.g., dehalogenated analogs), guiding reagent stoichiometry adjustments .

Q. What methodologies are used to study the compound’s stability under varying pH conditions?

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate the compound in HCl/NaOH (0.1–1 M) at 25–60°C. Monitor degradation via HPLC.

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation products.

Results inform storage conditions (e.g., inert atmosphere, −20°C) and formulation strategies .

Q. How can enantiomeric excess (ee) be enhanced during asymmetric synthesis?

- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., tert-butyl (S)-piperidine-3-carboxylate) to bias stereochemistry.

- Kinetic Resolution : Enzymatic catalysts (lipases) selectively hydrolyze undesired enantiomers.

- Crystallization-Induced Diastereomer Transformation : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid) .

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

- DFT Calculations : Gaussian or ORCA software models transition states for bromophenyl substitution or Boc deprotection.

- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance in coupling reactions.

- Docking Studies : AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.